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molecular formula C5H2Cl2N2O B460487 4,6-Dichloropyrimidine-5-carbaldehyde CAS No. 5305-40-8

4,6-Dichloropyrimidine-5-carbaldehyde

Cat. No. B460487
M. Wt: 176.99g/mol
InChI Key: XQSJHQXYQAUDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093383B2

Procedure details

Charge DMF (8.9 mL, 1.3 eq) in a round bottom flask and cool to 0° C. Add POCl3 (32.6 mL, 4.0 eq) to the reaction drop wise at 0° C. Stir the reaction mass at 0° C. for 1 h. Charge 4,6-dihydroxy pyrimidine (10.0 g, 1.0 eq) to the reaction mass and allowed it to come to room temperature slowly. Reflux the reaction mass for 4 h and monitor the reaction by TLC (10% acetone in DCM). Concentrate the reaction mass under vacuum and pour the concentrated reaction mass over crushed ice. Extract the product with diethyl ether and wash with saturated aq. sodium chloride. Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum to get pale yellow solid as product (6.2 g, 40%).
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
32.6 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C=O)C.O=P(Cl)(Cl)[Cl:8].[OH:11][C:12]1[CH:17]=[C:16](O)[N:15]=[CH:14][N:13]=1.CC(C)=O.[CH2:23]([Cl:25])Cl>>[Cl:8][C:16]1[C:17]([CH:12]=[O:11])=[C:23]([Cl:25])[N:13]=[CH:14][N:15]=1

Inputs

Step One
Name
Quantity
8.9 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
32.6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
OC1=NC=NC(=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mass at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
wise at 0° C
CUSTOM
Type
CUSTOM
Details
to come to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Reflux the reaction mass for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mass under vacuum
ADDITION
Type
ADDITION
Details
pour
CUSTOM
Type
CUSTOM
Details
the concentrated reaction mass
CUSTOM
Type
CUSTOM
Details
over crushed ice
EXTRACTION
Type
EXTRACTION
Details
Extract the product with diethyl ether
WASH
Type
WASH
Details
wash with saturated aq. sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it under vacuum
CUSTOM
Type
CUSTOM
Details
to get pale yellow solid as product (6.2 g, 40%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC=NC(=C1C=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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